(2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone
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Overview
Description
(2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone is an organic compound characterized by its cyclobutanone core with two benzoyloxymethyl substituents at the 2 and 3 positions
Mechanism of Action
The compound contains a cyclobutane ring, which is a cyclic compound with four carbon atoms. Cyclobutane and its derivatives are known to be involved in various chemical reactions, including additions involving cyclic intermediates . The benzoyloxymethyl groups might also influence the reactivity and stability of the compound.
Environmental factors such as temperature, pH, and the presence of other molecules can influence the stability and reactivity of the compound. For example, certain reactions might only occur under specific conditions or in the presence of specific catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone typically involves the following steps:
Formation of the Cyclobutanone Core: The cyclobutanone core can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of Benzoyloxymethyl Groups: The benzoyloxymethyl groups are introduced via esterification reactions using benzoyl chloride and a suitable alcohol under basic conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzoyloxymethyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols are the primary products.
Substitution: The products depend on the nucleophile used, resulting in various substituted cyclobutanones.
Scientific Research Applications
(2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2,3-Bis(benzoyloxymethyl)cyclobutanone: A diastereomer with different spatial arrangement of substituents.
(2R,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone: Another diastereomer with distinct stereochemistry.
Cyclobutanone: The parent compound without benzoyloxymethyl groups.
Uniqueness
(2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone is unique due to its specific stereochemistry, which can result in different biological and chemical properties compared to its diastereomers and the parent cyclobutanone. This uniqueness makes it valuable for studying stereochemical effects in various applications.
Properties
CAS No. |
132294-16-7 |
---|---|
Molecular Formula |
C₂₀H₁₈O₅ |
Molecular Weight |
338.35 |
Synonyms |
(2S-trans)-2,3-Bis[(benzoyloxy)methyl]cyclobutanone; |
Origin of Product |
United States |
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